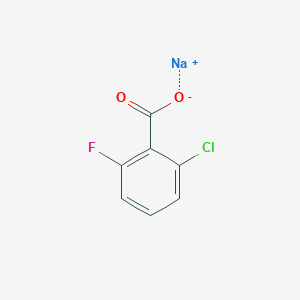![molecular formula C8H6BrN3O B3101065 1-(6-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone CAS No. 1383735-65-6](/img/structure/B3101065.png)
1-(6-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone
Overview
Description
1-(6-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone is a heterocyclic compound that features a pyrazolo[4,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Mechanism of Action
Target of Action
Pyrazolo-pyridine derivatives have been known to interact with various biological targets, including enzymes and receptors, due to their structural similarity to purine bases adenine and guanine .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets in a manner that leads to significant biological effects .
Result of Action
Similar compounds have shown significant inhibitory activity in biological assays .
Preparation Methods
The synthesis of 1-(6-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone typically involves the following steps:
Formation of the Pyrazolo[4,3-b]pyridine Core: This can be achieved through various methods, including cyclization reactions involving pyrazole and pyridine derivatives.
Acylation: The final step involves the acylation of the pyrazolo[4,3-b]pyridine derivative to introduce the ethanone group.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-(6-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(6-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, which are important in cancer therapy.
Biological Studies: The compound is used to study the biological pathways and molecular targets involved in various diseases.
Chemical Biology: It serves as a tool compound for probing the function of specific proteins and enzymes.
Industrial Applications:
Comparison with Similar Compounds
1-(6-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone can be compared with other similar compounds, such as:
6-Bromo-1H-pyrazolo[4,3-c]pyridine: This compound has a similar core structure but differs in the position of the bromine atom.
1H-Pyrazolo[3,4-b]pyridine Derivatives: These compounds have a different fusion pattern of the pyrazole and pyridine rings.
Imidazo[1,2-a]pyrazolo[3,4-e]pyridines: These compounds have an additional fused ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanone group, which confer distinct reactivity and biological activity.
Properties
IUPAC Name |
1-(6-bromopyrazolo[4,3-b]pyridin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c1-5(13)12-8-2-6(9)3-10-7(8)4-11-12/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLKIGFFFNFTHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=N1)N=CC(=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate](/img/structure/B3100989.png)






![(1beta,2beta,3beta,4beta)-N-[4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl]-2,3-bicyclo[2.2.1]hept-5-enedicarbimide](/img/structure/B3101030.png)
![trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B3101037.png)
![7-Chloro-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B3101043.png)
![3-Methoxy-4-[2-(1-pyrrolidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3101050.png)


![2-(7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B3101100.png)
